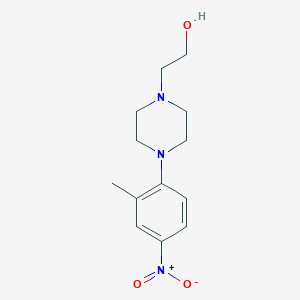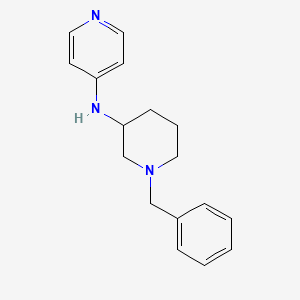
Cimetidine impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is a complex organic compound with the molecular formula C16H24N8S2 and a molecular weight of 392.54 . This compound is known for its unique structure, which includes imidazole rings and thioether linkages, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves multiple steps:
Formation of Intermediate: The initial step involves the reaction of 4-methylimidazole with formaldehyde in the presence of hydrochloric acid to form an intermediate.
Condensation Reaction: This intermediate is then condensed with cysteamine hydrochloride to produce a mono-condensed product.
Final Synthesis: The mono-condensed product undergoes a second condensation reaction with dimethyl cyanamide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The imidazole rings and thioether linkages play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methyl isothiourea
- N-Cyano-N’-[2-(4-methyl-5-imidazolyl)methylthio]ethyl-S-methylisothiourea
Uniqueness
N-Cyano-N’,N"-bis-[2-((4-methyl-5-imidazolyl)methylthio) ethyl]guanidine is unique due to its dual imidazole rings and thioether linkages, which confer distinct chemical and biological properties. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C16H24N8S2 |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1-cyano-2,3-bis[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C16H24N8S2/c1-12-14(23-10-21-12)7-25-5-3-18-16(20-9-17)19-4-6-26-8-15-13(2)22-11-24-15/h10-11H,3-8H2,1-2H3,(H,21,23)(H,22,24)(H2,18,19,20) |
Clave InChI |
OFGXKQGKIOVKQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCNC(=NCCSCC2=C(NC=N2)C)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8278629.png)










